
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
Overview
Description
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride is a chemical compound with the molecular formula C6H14ClF3NO3P and a molecular weight of 271.6 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride typically involves the reaction of diethyl phosphite with 1-amino-2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: It can be reduced to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various phosphonate and amine derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride include:
- Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate
- Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate sulfate
- Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate nitrate
Uniqueness
What sets this compound apart from these similar compounds is its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This unique form can make it more suitable for certain applications, particularly in aqueous environments .
Properties
IUPAC Name |
1-diethoxyphosphoryl-2,2,2-trifluoroethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3NO3P.ClH/c1-3-12-14(11,13-4-2)5(10)6(7,8)9;/h5H,3-4,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKOMVXPVBUTJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(F)(F)F)N)OCC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF3NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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